

# The Discovery and Synthesis of (R)-Olacafter: A Technical Overview

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## Compound of Interest

Compound Name: (R)-Olacafter

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## Introduction

**(R)-Olacafter**, also known as VX-440, is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals.[1][2] As a component of triple-combination therapies, it aims to address the underlying protein folding and trafficking defects caused by the most common CF-causing mutation, F508del. Although its development was discontinued by Vertex, the exploration of its discovery and synthesis provides valuable insights into the chemical strategies employed for creating advanced CFTR modulators. This technical guide consolidates available information on the synthesis of **(R)-Olacafter**, its biological evaluation, and relevant experimental protocols, primarily derived from patent literature and clinical trial data.

## Discovery and Mechanism of Action

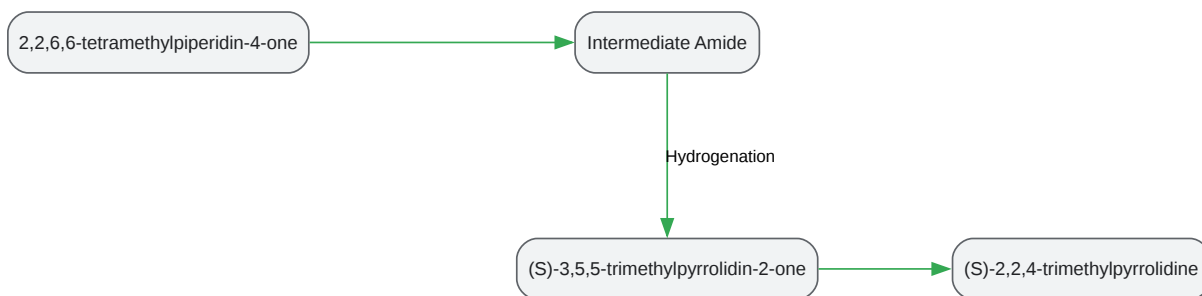
**(R)-Olacafter** was identified through extensive research and development efforts at Vertex Pharmaceuticals aimed at discovering novel CFTR correctors with improved efficacy.[1] Like other correctors, **(R)-Olacafter** is designed to rescue the processing and trafficking of the F508del-CFTR protein, allowing it to reach the cell surface where its function can be potentiated by other modulators like ivacaftor.[3] While the specific binding site and detailed mechanism of action for **(R)-Olacafter** are not extensively published, it is understood to be a type III corrector, similar to ellexacaftor.[3]

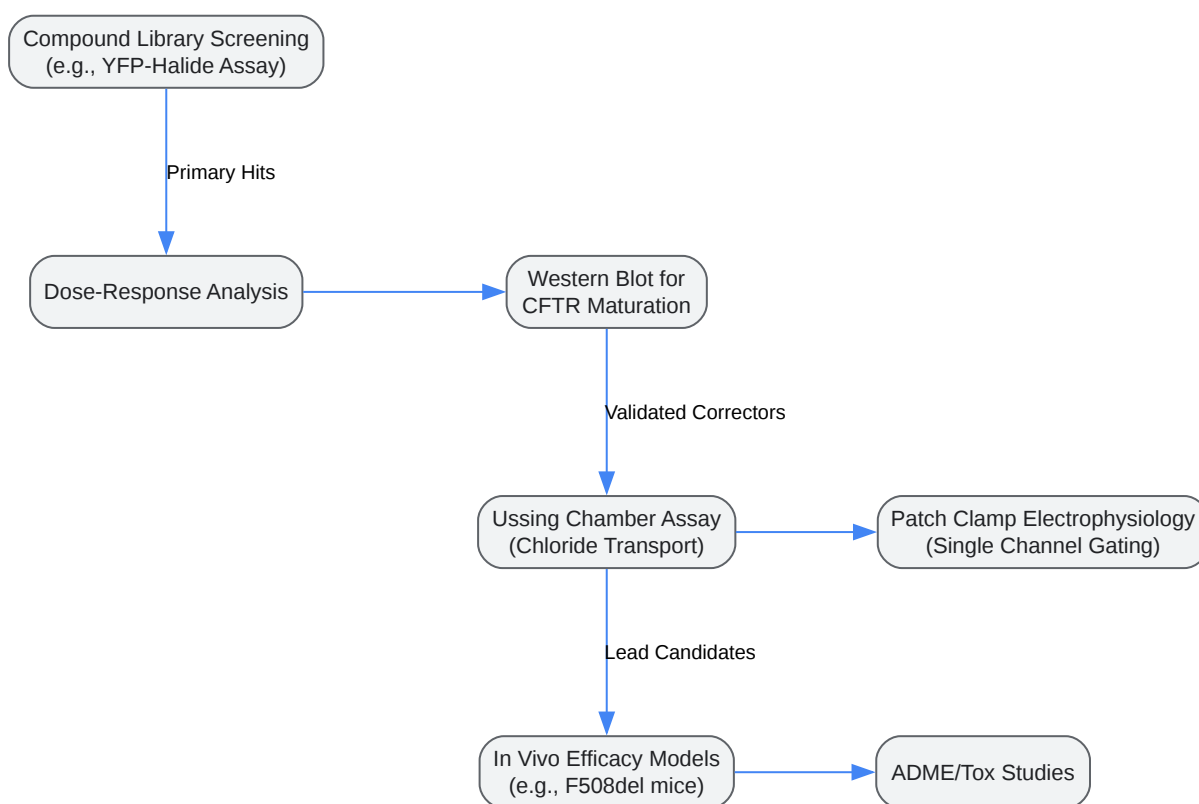
## Synthesis of (R)-Olacaftor

The synthesis of **(R)-Olacaftor** involves a multi-step process culminating in the formation of the final N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide structure. While a detailed, step-by-step protocol is not publicly available, analysis of patents from Vertex Pharmaceuticals, particularly patent WO2019028228, allows for the construction of a plausible synthetic route. The synthesis centrally involves the preparation of a chiral pyrrolidine intermediate and its subsequent coupling to a substituted pyridine carboxamide core.

A key chiral intermediate in the synthesis of **(R)-Olacaftor** is (S)-2,2,4-trimethylpyrrolidine. The synthesis of this intermediate, as described in patent literature, starts from 2,2,6,6-tetramethylpiperidin-4-one.

## Proposed Synthetic Pathway for a Key Intermediate of (R)-Olacaftor





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## References

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